4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride
Description
4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride (referred to as SSR125543A in studies) is a 2-aminothiazole derivative with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring (Figure 1). It is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, exhibiting nanomolar affinity (pKi = 8.73–9.08) for human CRF1 receptors and >1,000-fold selectivity over CRF2α and CRF-binding protein . SSR125543A demonstrates oral bioavailability, robust brain penetration, and efficacy in rodent models of stress-induced hyperthermia, anxiety, and alcohol dependence . Its mechanism involves antagonizing CRF-induced adrenocorticotropic hormone (ACTH) release and acetylcholine modulation in the hippocampus, making it a candidate for stress-related and neuropsychiatric disorders .
Properties
IUPAC Name |
4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.ClH/c1-7-3-4-10(14-2)8(5-7)9-6-15-11(12)13-9;/h3-6H,1-2H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVHMUMVEZNHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CSC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Substitution Reactions: The introduction of the methoxy and methyl groups on the phenyl ring can be achieved through electrophilic aromatic substitution reactions. Methoxylation can be performed using methanol and a suitable catalyst, while methylation can be achieved using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride exhibits significant antimicrobial properties. It may inhibit the activity of enzymes essential for microbial growth, making it a candidate for developing new antimicrobial agents.
- Antifungal Properties : Preliminary studies suggest that this compound could be effective against various fungal pathogens. Its mechanism may involve disrupting cellular processes in fungi, similar to its action against bacteria.
- Anticancer Potential : There is ongoing research into the compound's ability to inhibit cancer cell proliferation. The unique structural features of this thiazole derivative may allow it to interact with specific molecular targets involved in tumor growth.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex thiazole derivatives and other heterocyclic compounds. Its functional groups facilitate various electrophilic aromatic substitution reactions, making it valuable in constructing novel chemical entities.
Material Science
The unique properties of this compound lend themselves to applications in material science:
- Development of Polymers and Dyes : The compound's chemical characteristics make it suitable for creating new materials, including polymers and dyes. Its solubility in water enhances its applicability in various formulations .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds showed promising antimicrobial activity against resistant strains of bacteria. The specific derivative containing the methoxy and methyl groups exhibited enhanced potency compared to similar compounds lacking these substituents.
Case Study 2: Anticancer Activity
Research focused on the anticancer potential of thiazole derivatives revealed that this compound inhibited the proliferation of certain cancer cell lines by inducing apoptosis. The study highlighted the importance of further exploring this compound's mechanism at the molecular level.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact pathways and molecular targets involved are the subject of ongoing research.
Comparison with Similar Compounds
Key Research Findings
SSR125543A ’s oral efficacy (30 mg/kg) lasts >6 hours, making it suitable for chronic stress models .
MortaparibMild ’s dual inhibition mechanism offers synergy in cancer therapy but lacks CNS applicability .
Structural simplification (e.g., 5-methyl-4-phenyl-1,3-thiazol-2-amine ) reduces CRF1 affinity, highlighting the necessity of methoxy/methyl groups .
Biological Activity
Overview
4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative notable for its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. This compound features a unique combination of functional groups that contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.
| Property | Details |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C11H13ClN2OS |
| Molecular Weight | 256.75 g/mol |
| CAS Number | 1177334-96-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes involved in microbial growth or cancer cell proliferation. The exact pathways and mechanisms are still under investigation, but preliminary studies suggest that it can disrupt normal cellular processes in pathogens and potentially malignant cells.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 0.50 |
| Escherichia coli | 0.50 - 1.00 |
| Candida albicans | 0.75 - 1.50 |
| Pseudomonas aeruginosa | 1.00 - 2.00 |
These results suggest that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and certain fungi.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promising antifungal activity:
- Candida albicans : Exhibited MIC values ranging from 16.69 to 78.23 µM.
- Fusarium oxysporum : Showed MIC values between 56.74 to 222.31 µM.
These findings highlight the potential of this thiazole derivative as an antifungal agent.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated various thiazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, suggesting strong antibacterial properties against common pathogens .
Investigating Anticancer Potential
Research conducted on the anticancer effects of thiazole derivatives revealed that compounds similar to this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study indicated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial function .
Q & A
Q. Q: What are standard synthetic routes for 4-(2-Methoxy-5-methylphenyl)-1,3-thiazol-2-amine derivatives, and how is purity ensured?
A: A common approach involves cyclization of substituted hydrazides or thiourea precursors using reagents like POCl₃ at elevated temperatures (e.g., 120°C). For example, cyclization of benzoic acid hydrazides with POCl₃ yields oxadiazoles, which can be adapted for thiazole synthesis . Post-synthesis, purification via recrystallization (e.g., DMSO/water mixtures) is critical . Purity is confirmed using IR and NMR spectroscopy to detect functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in IR) and proton environments (e.g., methoxy group signals at ~3.8 ppm in ¹H NMR) .
Advanced Reaction Optimization
Q. Q: How can researchers optimize yields in thiazole ring formation when synthesizing this compound?
A: Yield optimization requires careful control of reaction conditions:
- Catalyst and Solvent: Use dioxane or THF with triethylamine to stabilize intermediates and neutralize HCl byproducts .
- Temperature: Maintain reflux temperatures (e.g., 90°C) to drive cyclization while avoiding decomposition .
- Reagent Stoichiometry: Ensure excess POCl₃ (3–5 equivalents) to complete cyclization . Advanced techniques like microwave-assisted synthesis may reduce reaction times and improve yields.
Structural Confirmation
Q. Q: What advanced methods validate the crystal structure of this compound?
A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD confirmed the planarity of similar thiazole derivatives, with bond lengths (C–N: 1.32 Å, C–S: 1.71 Å) consistent with aromatic thiazole systems . Computational tools (e.g., PubChem’s InChI key) and spectral databases further cross-verify structural assignments .
Functionalization Strategies
Q. Q: How can researchers introduce substituents to the thiazole core for structure-activity studies?
A: Functionalization typically involves:
- Electrophilic Substitution: Introduce halogens or alkyl groups at the 4-position using AlCl₃ as a catalyst .
- Nucleophilic Aromatic Substitution: Replace chloride or methoxy groups with amines or thiols under basic conditions .
- Mannich Reactions: Add aminomethyl groups using formaldehyde and secondary amines, as seen in related thiazole derivatives .
Data Contradiction Analysis
Q. Q: How should researchers address inconsistencies in bioactivity data across studies?
A: Contradictions may arise from:
- Purity Discrepancies: Validate compound purity via HPLC (>98%) and elemental analysis (C, H, N, S) .
- Assay Variability: Standardize bioactivity protocols (e.g., MIC values for antimicrobial studies) and include positive controls .
- Structural Analogues: Compare results with structurally similar compounds (e.g., 4-fluorophenoxy thiazoles) to isolate substituent effects .
Mechanistic Insights
Q. Q: What mechanistic pathways are proposed for the cyclization step in thiazole synthesis?
A: Cyclization likely proceeds via:
Protonation of the carbonyl oxygen by POCl₃, enhancing electrophilicity.
Nucleophilic Attack by the thiol or amine group, forming the thiazole ring.
Aromatization through HCl elimination, driven by heat . Computational studies (e.g., DFT) can model transition states to refine mechanistic understanding.
Pharmacological Profiling
Q. Q: What methodologies are recommended for preliminary bioactivity screening?
A: Key steps include:
- In Vitro Assays: Screen against bacterial (e.g., M. tuberculosis) or cancer cell lines (e.g., MCF-7) using tetrazolium-based viability assays .
- Molecular Docking: Predict binding affinity to target proteins (e.g., thymidylate synthase) using software like AutoDock .
- ADMET Profiling: Assess solubility (logP), metabolic stability (CYP450 assays), and toxicity (Ames test) .
Troubleshooting Synthesis Failures
Q. Q: What steps resolve low yields in the final recrystallization step?
A:
- Solvent Selection: Test polar aprotic mixtures (e.g., ethanol-DMF) to improve solubility .
- pH Adjustment: For hydrochloride salts, ensure acidic conditions (pH 4–5) during precipitation .
- Gradient Cooling: Slowly reduce temperature to promote crystal nucleation.
Advanced Analytical Techniques
Q. Q: How do researchers differentiate between regioisomers in thiazole derivatives?
A: Use a combination of:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Powder Diffraction (XRPD): Compare experimental patterns with simulated data from SC-XRD .
Scaling-Up Synthesis
Q. Q: What challenges arise when scaling up synthesis, and how are they mitigated?
A: Challenges include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
